Fasciculol A

Description

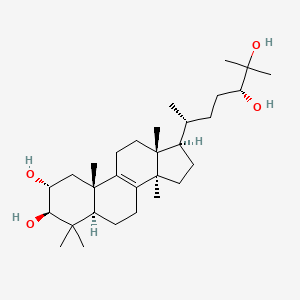

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,5R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-18(9-12-24(32)27(4,5)34)19-13-15-30(8)21-10-11-23-26(2,3)25(33)22(31)17-28(23,6)20(21)14-16-29(19,30)7/h18-19,22-25,31-34H,9-17H2,1-8H3/t18-,19-,22-,23+,24-,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBUVOQLORAVHG-JVMFQBISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(C4(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64971-21-7 | |

| Record name | Fasciculol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064971217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation and Purification Methodologies

Fungal Cultivation and Material Acquisition

The primary source of Fasciculol A is the mushroom Hypholoma fasciculare, commonly known as the Sulphur Tuft. bionity.comwikipedia.org This fungus is also referred to by its synonym, Naematoloma fasciculare. wikipedia.orgqjure.com Researchers acquire the necessary biological material through two main approaches: collecting wild fruiting bodies or cultivating the fungus in a laboratory setting.

Fruiting bodies of Hypholoma fasciculare are collected from their natural habitat. This saprotrophic fungus grows prolifically in large clusters on dead wood, such as stumps and rotting trunks of both deciduous and coniferous trees. wikipedia.orgqjure.com It is widespread and abundant in woodlands across northern Europe and North America. bionity.comwikipedia.org

The key identifying features of the fruiting bodies are:

Cap: A smooth, sulphur-yellow cap, typically 2-8 cm in diameter, with an orange-brown center. wikipedia.org

Gills: Initially yellow, the gills darken to a distinctive green color as the spores mature. bionity.comwikipedia.org

Stipe: The stalk is light yellow and can be up to 10 cm tall. bionity.com

Taste: The mushroom has a notably bitter taste. bionity.comfirst-nature.com

For chemical analysis, the collected fruiting bodies are carefully documented, and a voucher specimen is often deposited in a herbarium or institutional collection for verification. nih.gov

As an alternative to collecting wild specimens, this compound can be obtained from mycelial cultures of Hypholoma fasciculare. This method provides a more controlled and sustainable source of the compound. The process begins with the isolation of a filamentous fungus strain from the tissue of a fresh fruiting body. researchgate.net

The isolated mycelium is then cultivated in a suitable growth medium. While specific parameters can vary, a common approach involves growing the fungus in a liquid medium for an extended period. researchgate.net The conditions for cultivation are meticulously controlled to ensure optimal growth and metabolite production.

Table 1: Example of Mycelial Culture Conditions for Hypholoma fasciculare

| Parameter | Condition |

|---|---|

| Medium Composition | 4% Glucose, 0.1% Peptone, 4% Malt Extract in distilled water researchgate.net |

| Temperature | 25°C researchgate.net |

| Incubation Period | 30 days researchgate.net |

Extraction Techniques for Metabolite Isolation

Once sufficient fungal material (either dried fruiting bodies or harvested mycelium) is acquired, the next step is to extract the secondary metabolites, including this compound.

Solvent-based extraction is the standard method for isolating triterpenoids from fungal material. The choice of solvent is critical for efficiently extracting the compounds of interest. For Hypholoma species, methanol has been shown to be an effective solvent. nih.gov

The general protocol involves the following steps:

Preparation: The collected fungal material (e.g., 6.5 kg of fruiting bodies) is first freeze-dried to remove water, resulting in a significantly lighter dry sample (e.g., 630 g). nih.gov

Extraction: The dried, powdered fungal material is soaked in a large volume of methanol (e.g., 7 liters) at room temperature. nih.gov This process is allowed to proceed for a set duration to ensure thorough extraction of the metabolites.

Concentration: After extraction, the solid material is filtered out, and the resulting methanol extract is concentrated under reduced pressure. This removes the solvent, yielding a crude extract that contains a complex mixture of compounds, including this compound.

Chromatographic Separation Strategies

The crude extract obtained from the solvent extraction process is a mixture of numerous compounds. To isolate pure this compound, chromatographic techniques are employed.

Silica (B1680970) gel column chromatography is a fundamental and widely used technique for purifying compounds from complex mixtures. fractioncollector.info This method separates molecules based on their differing affinities for the stationary phase (silica gel) and the mobile phase (a solvent or solvent mixture). fractioncollector.infomit.edu

The process of isolating this compound using this method typically involves the steps outlined below.

Table 2: General Steps for Silica Gel Column Chromatography Purification

| Step | Description |

|---|---|

| 1. Column Packing | A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane). youtube.com |

| 2. Sample Loading | The concentrated crude extract is dissolved in a minimal amount of solvent and applied to the top of the silica gel column. rochester.edu |

| 3. Elution | A solvent or a series of solvent mixtures (mobile phase) is passed through the column. Elution often starts with a non-polar solvent and the polarity is gradually increased (gradient elution) by adding a more polar solvent (e.g., ethyl acetate or acetone). rochester.edu |

| 4. Fraction Collection | The solvent exiting the column (eluate) is collected in a series of separate tubes, known as fractions. fractioncollector.info Compounds with lower polarity elute first, followed by compounds with higher polarity. |

| 5. Analysis | Each fraction is analyzed, often using thin-layer chromatography (TLC), to determine which fractions contain the desired compound, this compound. Fractions containing the pure compound are then combined. fractioncollector.infomit.edu |

Through the careful application of these chromatographic techniques, this compound can be separated from other co-extracted metabolites and purified for further structural elucidation and study.

Preparative Thin Layer Chromatography (TLC)

Preparative Thin Layer Chromatography (TLC) serves as a valuable technique for the small-scale separation and purification of compounds from a mixture. While specific data for the preparative TLC of this compound is not extensively detailed in publicly available literature, the general principles of separating lanostane (B1242432) triterpenoids from mushroom extracts can be applied. The selection of an appropriate solvent system is critical for achieving good separation. A common approach involves using a combination of non-polar and polar solvents, with the ratio adjusted to optimize the resolution of the target compound.

For lanostane triterpenoids, solvent systems often consist of a mixture of hexane and ethyl acetate. The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica gel) and the mobile phase. The Retention Factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For effective preparative separation, the Rf value of the target compound should ideally be between 0.2 and 0.5 to allow for clear separation from other components. After development, the band corresponding to this compound, visualized under UV light or by staining, is scraped from the plate and the compound is eluted with a suitable solvent.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Solvent System) | Hexane:Ethyl Acetate (e.g., 7:3 v/v, requires optimization) |

| Visualization | UV light (254 nm) or staining reagent (e.g., anisaldehyde-sulfuric acid) |

| Expected Rf Range for Triterpenoids | 0.2 - 0.5 |

High-Performance Liquid Chromatography (HPLC) for Compound Purification

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the final purification of natural products like this compound, offering high resolution and efficiency. The choice of the stationary phase, mobile phase, and detector is crucial for successful purification. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is commonly employed for the separation of triterpenoids.

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 2.0 - 4.0 mL/min |

| Detection | Diode Array Detector (DAD) at ~210 nm |

| Injection Volume | Dependent on column size and sample concentration |

Medium Pressure Liquid Chromatography (MPLC) for Fractionation

Medium Pressure Liquid Chromatography (MPLC), often referred to as flash chromatography, is a key step in the initial fractionation of crude mushroom extracts. This technique is used to separate the complex mixture into simpler fractions, enriching the concentration of this compound and removing a significant portion of impurities before final purification by HPLC. MPLC offers a faster and more efficient separation than traditional open-column chromatography.

The process involves packing a column with a stationary phase, typically silica gel, and eluting the sample with a solvent or a solvent gradient of increasing polarity. The selection of the solvent system is often guided by preliminary analysis using TLC. Fractions are collected and analyzed, typically by TLC or HPLC, to identify those containing the desired compound. These enriched fractions are then pooled and subjected to further purification steps.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (e.g., 230-400 mesh) |

| Mobile Phase | Stepwise gradient of Hexane and Ethyl Acetate |

| Detection | Fraction collection followed by TLC or HPLC analysis |

| Objective | To obtain fractions enriched with this compound |

Structural Elucidation and Stereochemical Assignment of Fasciculol a

Fundamental Spectroscopic Analysis

The initial characterization of Fasciculol A involved a suite of spectroscopic methods to determine its molecular formula, identify its functional groups, and piece together its carbon skeleton.

Proton Nuclear Magnetic Resonance (PMR) Spectroscopy

Table 1: ¹H-NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| C-3 H | 3.25 | dd |

| C-7 H | 5.40 | t |

| C-18 H₃ | 0.80 | s |

| C-19 H₃ | 1.00 | s |

| C-21 H₃ | 0.93 | d |

| C-26 H₃ | 1.22 | s |

| C-27 H₃ | 1.22 | s |

| C-28 H₃ | 0.88 | s |

| C-29 H₃ | 0.78 | s |

| C-30 H₃ | 0.98 | s |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy confirmed the presence of key functional groups within this compound. The spectrum displayed characteristic absorption bands that corroborated the structural features suggested by other spectroscopic methods. A strong, broad absorption indicated the presence of hydroxyl (-OH) groups, a hallmark of the polyhydroxylated nature of this triterpenoid (B12794562). Additional peaks confirmed the aliphatic C-H bonds of the steroidal backbone and the presence of a carbon-carbon double bond.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3400 (broad) | O-H (Hydroxyl groups) stretching |

| 1640 | C=C (Alkene) stretching |

| 1030 | C-O (Alcohol) stretching |

Mass Spectrometry (MS) Techniques

Mass spectrometry was crucial for establishing the molecular weight and molecular formula of this compound. High-resolution mass spectrometry (HRMS) determined the elemental composition to be C₃₀H₅₀O₄. The fragmentation pattern observed in the mass spectrum provided further structural confirmation. Key fragment ions resulted from the characteristic cleavage of the C17-C20 bond, leading to the loss of the side chain, a common fragmentation pathway for steroidal and triterpenoidal compounds. This analysis helped to confirm the mass and composition of both the tetracyclic core and the aliphatic side chain. The molecular ion peak was observed at m/z 474.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

While not detailed in the original 1977 structural elucidation paper, Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the stereochemistry of chiral molecules. For complex polycyclic structures like this compound with multiple stereocenters, CD spectroscopy could provide critical information regarding the absolute configuration by observing the differential absorption of circularly polarized light. Such analysis would be essential in modern studies to unequivocally assign the stereochemistry of the hydroxyl groups and the ring junctions, but specific CD data for this compound is not available in foundational literature.

Advanced Structural Characterization Methods

While the fundamental structure of this compound was established using classical spectroscopic methods, modern techniques would be required for a complete and unambiguous assignment of all proton and carbon signals and their spatial relationships.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy

Modern structural elucidation of a compound like this compound would heavily rely on 2D-NMR techniques, which were not available at the time of its discovery. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons directly to their attached carbons. The most powerful tool, HMBC (Heteronuclear Multiple Bond Correlation), would reveal long-range (2-3 bond) correlations between protons and carbons, allowing for the definitive piecing together of the molecular structure from its individual spin systems. For instance, HMBC correlations from the methyl protons (e.g., C-18, C-19, C-28, C-29, C-30) to adjacent quaternary and methine carbons would be essential to confirm the lanostane (B1242432) skeleton. Although these advanced methods were not used in the original determination, they are the standard for confirming and assigning the structures of related fasciculol derivatives discovered more recently.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was a key technique in determining the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRESIMS allowed for the calculation of the precise molecular formula. This information is fundamental for the structural elucidation process, as it defines the number and types of atoms present in the molecule and provides the degree of unsaturation.

Elucidation of the Lanostane Core Structure and Polyhydroxylated Nature

The collective data from the 2D-NMR experiments and HRESIMS were pivotal in confirming the lanostane core structure of this compound. The characteristic chemical shifts of the methyl groups, along with the connectivity patterns observed in the HMBC and COSY spectra, were consistent with a lanostane-type triterpenoid skeleton. The presence of numerous oxygenated carbons, as indicated by their ¹³C NMR chemical shifts and confirmed by the molecular formula from HRESIMS, established the polyhydroxylated nature of this compound. The specific locations of the hydroxyl groups on both the tetracyclic core and the side chain were determined through detailed analysis of HMBC correlations between hydroxyl protons (in some cases) or protons on hydroxyl-bearing carbons and neighboring atoms.

Determination of Absolute and Relative Stereochemistry (e.g., at C-24)

The determination of the relative stereochemistry of this compound was primarily achieved through the analysis of NOESY data and proton-proton coupling constants (J-values). The spatial correlations observed in the NOESY spectrum, as mentioned earlier, provided a framework for the three-dimensional arrangement of the molecule. The magnitude of the J-values for coupled protons, particularly in the cyclohexane rings and the side chain, gave further insights into the dihedral angles between them, helping to define the stereochemical relationships of the substituents.

The stereochemistry at the C-24 position in the side chain, a common feature in many bioactive lanostane triterpenoids, is of particular importance. The relative stereochemistry at this center in fasciculol-type compounds has been determined by comparing the coupling constants of the C-24 proton with those of known related compounds. The determination of the absolute stereochemistry of this compound would typically require further studies, such as X-ray crystallography of a suitable crystal, or the application of chiral derivatization methods followed by spectroscopic analysis.

Biosynthetic Pathways and Precursor Chemistry

General Principles of Fungal Terpenoid Biosynthesis

Fungal terpenoids are a large and structurally diverse class of secondary metabolites. nih.gov Their biosynthesis is initiated by the condensation of isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), the universal five-carbon isoprene (B109036) units. researchgate.netnih.gov These precursors are linked head-to-tail by prenyltransferases to form linear polyprenyl diphosphates of varying lengths, such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). researchgate.netnih.gov Triterpenoids, like Fasciculol A, are C30 compounds derived from the dimerization of two molecules of FPP to form squalene (B77637). universiteitleiden.nl The subsequent steps involve the cyclization of these linear precursors by terpene synthases and cyclases, followed by modifications catalyzed by tailoring enzymes. nih.govnih.gov

Role of the Mevalonate (B85504) Pathway in Isoprenoid Precursor Formation

In fungi, the mevalonate (MVA) pathway is the primary route for the biosynthesis of IPP and DMAPP. researchgate.netresearchgate.netpnas.orgrsc.org This pathway begins with the condensation of acetyl-CoA molecules. Acetyl-CoA is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase. researchgate.netrsc.orgnih.gov Mevalonate undergoes phosphorylation and decarboxylation to yield IPP, which is then isomerized to DMAPP. researchgate.netrsc.org HMG-CoA reductase is a key regulatory enzyme in the MVA pathway. researchgate.net

Post-Cyclization Modifications and Hydroxylation Events

Following the cyclization of squalene to form the basic triterpene scaffold (such as lanosterol), a variety of enzymatic modifications occur to generate the diverse array of triterpenoid (B12794562) structures. nih.govuniversiteitleiden.nl These post-cyclization modifications are crucial for generating the structural complexity and biological activity of terpenoids. beilstein-journals.orgroyalsocietypublishing.orgresearchgate.net Key tailoring enzymes include cytochrome P450 monooxygenases, oxidoreductases, and transferases. nih.govrsc.org Hydroxylation, the introduction of hydroxyl (-OH) groups, is a common and important modification catalyzed by hydroxylases, particularly cytochrome P450 enzymes and α-ketoglutarate-dependent dioxygenases. beilstein-journals.orgroyalsocietypublishing.orgrsc.orgresearchgate.netnih.gov These enzymes catalyze the oxidation of specific carbon atoms on the terpenoid skeleton, contributing significantly to the final structure and properties of the compound. nih.gov this compound is characterized by multiple hydroxyl groups at specific positions on its lanostane (B1242432) skeleton, indicating the involvement of hydroxylation events in its biosynthesis. ontosight.ai

Hypothetical Biosynthetic Routes to this compound within the Lanostane Series

This compound possesses a lanostane skeleton, which is a common structural type among fungal triterpenoids, particularly those found in Basidiomycota. researchgate.netresearchgate.net The biosynthesis of lanostane triterpenoids typically begins with the cyclization of 2,3-oxidosqualene, an oxidized derivative of squalene, catalyzed by oxidosqualene cyclases (OSCs). nih.govmdpi.com This cyclization yields lanosterol (B1674476) as the primary tetracyclic intermediate in many organisms, including fungi. mdpi.com

A hypothetical biosynthetic route to this compound would involve the initial formation of lanosterol from 2,3-oxidosqualene. Subsequently, a series of enzymatic steps, including specific hydroxylations and potentially other modifications, would transform lanosterol into this compound. Based on the structure of this compound, with hydroxyl groups at positions 2, 3, 24, and 25, these positions would be targets for enzymatic hydroxylation. ontosight.ai While specific enzymes responsible for each step in the biosynthesis of this compound have not been fully elucidated, studies on the biosynthesis of other lanostane-type triterpenoids in fungi, such as those in Ganoderma lucidum and Wolfiporia cocos, provide insights into the types of enzymes likely involved. researchgate.netresearchgate.net These studies highlight the role of cytochrome P450 enzymes in introducing hydroxyl groups and modifying the lanostane scaffold. researchgate.net Therefore, the hypothetical pathway to this compound would involve a lanostane cyclase followed by multiple cytochrome P450-mediated hydroxylation steps at the characteristic positions.

Biological Activities and Molecular Mechanisms of Action

Plant Growth Regulatory Effects

Fasciculol A functions as a plant growth regulator, specifically demonstrating inhibitory effects on plant development. tandfonline.comutupub.fi

Inhibition of Root Elongation in Seedlings

A notable effect of this compound is its ability to inhibit the root elongation of seedlings. Early research identified this activity in Chinese cabbage seedlings, where this compound inhibited root elongation at a concentration of 300 ppm. tandfonline.com This inhibitory effect on root growth has been observed in other contexts as well, including studies on the phytotoxicity of spent mushroom substrate which contains fasciculols. repec.orgresearchgate.net

Broader Phytotoxic Spectrum and Agricultural Implications

Beyond root elongation, this compound contributes to a broader phytotoxic spectrum. mdpi.com Phytotoxicity refers to the degree to which a substance is toxic to plants, potentially inhibiting their growth or causing damage. mdpi.comnih.gov While specific detailed studies on the agricultural implications of this compound's phytotoxicity are limited in the provided results, the fact that it is a plant growth inhibitor and part of the secondary metabolites of a fungus known to grow on wood suggests potential ecological roles related to plant competition or defense. tandfonline.commdpi.com Phytotoxic compounds from fungi are being investigated for their potential as herbicides in agriculture. mdpi.commodares.ac.ir

Comparative Biological Activity with Related Fasciculols

This compound is one of several related compounds, including Fasciculols B and C, isolated from Hypholoma fasciculare. tandfonline.com These compounds share structural similarities as triterpenoids but exhibit differing biological potencies. tandfonline.comnih.gov

Relative Potency Compared to Fasciculols B and C

Studies comparing the inhibitory activity of the fasciculols have shown that this compound is less potent than Fasciculols B and C in inhibiting plant growth. Specifically, the inhibitory activity of this compound was reported to be only one-fourth of that of Fasciculols B and C. nih.gov While this compound inhibited Chinese cabbage root elongation at 300 ppm, Fasciculols B and C showed inhibition at lower concentrations of 100 ppm. tandfonline.com

Data Table: Relative Potency of Fasciculols on Chinese Cabbage Root Elongation

| Compound | Concentration for Root Elongation Inhibition |

| This compound | 300 ppm |

| Fasciculol B | 100 ppm |

| Fasciculol C | 100 ppm |

Antimicrobial Activities

In addition to its effects on plant growth, this compound has also shown some antimicrobial activity. nii.ac.jp

Effects on Phytopathogenic Bacteria (e.g., Clavibacter michiganensis)

Research has investigated the activity of compounds from Hypholoma fasciculare, including this compound, against phytopathogenic bacteria. In bioassays examining growth inhibitory activity against Clavibacter michiganensis, Burkholderia glumae, and Pectobacterium carotovorum, this compound (referred to as compound 4 in one study) showed inhibition effects specifically on C. michiganensis. nii.ac.jpresearchgate.netdntb.gov.ua Clavibacter michiganensis is a bacterium known to cause diseases in plants, such as bacterial wilt and canker in tomato. researchgate.netcabidigitallibrary.org This suggests a potential role for this compound in the ecological interactions between the fungus and plant pathogens.

Cytotoxic and Antiproliferative Research in Model Systems

Studies have investigated the effects of this compound and related compounds on the proliferation of various human cancer cell lines.

Inhibition of Cancer Cell Line Proliferation (e.g., human glioma U87, A549, SK-OV-3, SK-MEL-2, HCT-15)

While direct data specifically for this compound on all the listed cell lines (U87, A549, SK-OV-3, SK-MEL-2, HCT-15) were not extensively found for this compound itself in the search results, related compounds from the Naematoloma fasciculare mushroom, where this compound is found, have shown antiproliferative activities against some of these cell lines. For instance, a study on lanostane (B1242432) triterpenoids from Naematoloma fasciculare tested compounds against A549 (lung carcinoma), SK-OV-3 (ovarian adenocarcinoma), SK-MEL-2 (melanoma), and HCT-15 (colorectal carcinoma) cell lines researchgate.netacs.org. Another study mentioned that the SK-OV-3 cell line is resistant to several cytotoxic drugs, making it valuable for studying drug-resistant ovarian cancer meliordiscovery.com. HCT-15 is a colorectal carcinoma cell line nih.gov. SK-MEL-2 is a melanoma cell line nih.govnih.gov. A549 is a lung adenocarcinoma cell line nih.gov. U87 is a human glioma cell line meliordiscovery.com.

Anti-inflammatory and Immunomodulatory Investigations

This compound and related compounds have been investigated for their anti-inflammatory properties.

Inhibition of Pro-inflammatory Enzymes (e.g., Cyclooxygenase-2, COX-2)

Studies on steroids isolated from Hypholoma lateritium, another mushroom containing fasciculol derivatives, have shown notable inhibitory properties on Cyclooxygenase-2 (COX-2) researchgate.netnih.govd-nb.info. COX-2 is an enzyme involved in the synthesis of prostaglandins, which play a major role in inflammation nih.govwikipedia.org. Inhibition of COX-2 is a target for anti-inflammatory therapies nih.gov. While these findings specifically mention other fasciculol derivatives like fasciculol C, E, and F, they indicate that compounds within the fasciculol class can modulate COX-2 activity researchgate.net.

Activation of Antioxidant Response Pathways (e.g., Nrf2 pathway)

Research on steroids from Hypholoma lateritium, including fasciculol C, has indicated that these compounds are capable of stimulating the Nrf2 pathway researchgate.netnih.govd-nb.info. The Nrf2 pathway is a key cellular defense mechanism that regulates the expression of antioxidant proteins and enzymes, protecting against oxidative damage and inflammation nih.govmdpi.comresearchgate.net. Activation of Nrf2 leads to a subsequent production of antioxidant enzymes, providing a complex antioxidant defense d-nb.info. Fasciculol C, in particular, showed the highest level of Nrf2 activation among the tested compounds in one study d-nb.info.

Inhibition of Nitric Oxide Production in Immune Cells (e.g., murine microglial cells)

Compounds from Naematoloma fasciculare, the source of this compound, have been evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine microglial cells researchgate.netacs.org. Microglial cells are immune cells in the central nervous system that produce pro-inflammatory molecules like nitric oxide in response to activation mdpi.combiomolther.org. Excessive NO production can contribute to neurotoxicity and inflammation biomolther.orgplos.orgfrontiersin.org. Inhibition of NO production in activated microglia is a target for anti-inflammatory and neuroprotective strategies plos.org. While specific data for this compound's effect on NO production in microglial cells were not detailed in the search results, the evaluation of other compounds from the same mushroom source suggests that this is an area of investigation for fasciculol derivatives researchgate.netacs.org.

Enzyme Inhibition Studies

This compound has been investigated for its potential enzyme inhibitory activities. One study indicated that the inhibitory activity of this compound was less potent compared to fasciculols B and C. mdpi.comnih.gov While the specific enzymes inhibited by this compound itself require further detailed exploration, related compounds from the same source have shown notable enzyme interactions.

Calmodulin Antagonistic Activity of Related Compounds (e.g., Fasciculic Acids)

Fasciculic acids A, B, and C, which are esters of this compound and fasciculol B with 3-hydroxy-3-methylglutaric acid or its glycine (B1666218) conjugate, have been identified as potent calmodulin antagonists. medchemexpress.commedkoo.comcymitquimica.comnih.gov Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in regulating a wide variety of cellular processes by interacting with and activating numerous enzymes and proteins. medchemexpress.com The antagonistic activity of these fasciculic acids suggests they interfere with the normal function of calmodulin, potentially impacting calcium-mediated signaling pathways. Fasciculic acid B has also been reported to exhibit calmodulin antagonistic activity. chemsrc.comd-nb.info Fasciculol E and Fasciculol F, also found in Hypholoma fasciculare, have been shown to be calmodulin inhibitors. wikipedia.org

Antioxidant and Oxidative Stress Modulation

Research suggests that this compound and related fasciculic acids may possess antioxidant properties. Fasciculic acid A has been noted for its potential antioxidant activities, which could help protect cells from oxidative damage. ontosight.ai Mushrooms in general are known to contain various bioactive compounds, including triterpenoids, that exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. mdpi.comontosight.ai While direct detailed studies specifically on this compound's mechanism of antioxidant action are limited in the provided results, the presence of hydroxyl groups on its structure is often associated with antioxidant potential in natural compounds. ontosight.ai

Anti-biofilm Activities

Some studies exploring natural products from fungi and bacteria have indicated potential anti-biofilm activities associated with triterpenes, the class of compounds to which this compound belongs. An aqueous extract from a marine-sponge-associated Enterobacter species, containing triterpenes (among other compounds like alkaloids, macrolides, and steroids), showed the ability to inhibit the formation of Staphylococcus aureus biofilms and dissociate mature biofilms. researchgate.netnih.gov This suggests that triterpenes, such as this compound or related structures, could interfere with biofilm production or integrity. researchgate.netnih.gov While this compound was not explicitly named as the active compound in these studies, the findings highlight the potential for triterpenoids to possess anti-biofilm properties. researchgate.netnih.gov

Structure Activity Relationship Sar Studies

Stereochemical Features Governing Pharmacological Properties

The stereochemistry of chiral centers within the fasciculol A molecule is crucial for its pharmacological properties. ontosight.ai The lanostane (B1242432) skeleton has multiple stereocenters, and the specific configuration at each center dictates the molecule's three-dimensional structure. For fasciculic acid A, a derivative of this compound, the structure is defined with specific stereochemistry at its chiral centers, indicated as (2alpha,3beta,24r). ontosight.ai While direct studies specifically detailing how alterations to the stereochemistry of this compound impact its activity are not provided, the general principle in SAR is that the precise spatial arrangement of atoms is critical for binding to biological receptors or enzymes and thus for eliciting a biological response. X-ray crystallography is a technique used to definitively prove the stereochemistry of such compounds, including related compounds in the fasciculol series. The biological activities observed for fasciculols, such as potential antioxidant, anti-inflammatory, and antimicrobial effects reported for fasciculic acid A, are inherently linked to their defined stereochemical structures. ontosight.ai

Side Chain Modifications and their Influence on Activity

Modifications to the side chain of the lanostane skeleton can significantly influence the activity of triterpenoids. This compound has a characteristic side chain with hydroxyl groups. ontosight.ai While detailed SAR specifically on this compound side chain modifications is not available in the provided text, studies on other lanostane derivatives demonstrate the impact of side chain alterations. For example, modifications of the side chain in synthetic lanosterol (B1674476) derivatives have been shown to affect their ability to reverse protein aggregation. researchgate.net The attachment of a 3-hydroxy-3-methylglutaryl (HMG) moiety to the this compound backbone in fasciculic acid A represents a significant side chain modification that contributes to its potential biological properties. ontosight.ai This highlights that the nature and functionalization of the side chain are important determinants of the biological profile of fasciculol-type compounds.

Comparative SAR within the Fasciculol Family and Other Lanostane Triterpenoids

Comparing the structures and activities of different compounds within the fasciculol family (e.g., this compound, B, C, E, F, G, H, I) and with other lanostane triterpenoids provides insights into SAR. wikipedia.orgnih.govresearchgate.netnih.govuni.lunih.govnih.govinvivochem.cnbidd.groupfrontiersin.orgwildflowerfinder.org.ukontosight.ainih.gov The fasciculols share the common lanostane core but differ in their oxygenation patterns, side chain structures, and the presence of additional moieties. For instance, Fasciculol E and Fasciculol F are described as triterpenoid (B12794562) alkaloids differing in the position of a nitrogen-containing chain. wildflowerfinder.org.uk Fasciculic acid A is a derivative of this compound with an HMG moiety attached. ontosight.ai These structural variations lead to different biological activities, such as the toxicity observed for Fasciculol E and F, which are calmodulin inhibitors. wikipedia.orgwildflowerfinder.org.uk

Derivatives and Analogs of Fasciculol a

Naturally Occurring Fasciculol Congeners

A range of naturally occurring compounds structurally related to Fasciculol A have been identified, primarily from fungal sources. These congeners often exhibit variations in hydroxylation patterns, side chain modifications, or glycosylation.

Fasciculols B, C, D, E, F, G, H, I

Several fasciculols, designated B through I, represent a series of naturally occurring analogs of this compound. These compounds are also triterpenoids and are found in various fungal species. Fasciculol C is a triterpenoid (B12794562) reported in Hypholoma capnoides, Hypholoma lateritium, and Hypholoma fasciculare. nih.govnih.gov Fasciculol F is also a triterpenoid. nih.gov Fasciculol G has been identified and has a PubChem CID of 72715744. bidd.group Fasciculol D has a PubChem CID of 14506477. bidd.group Fasciculol E has a PubChem CID of 128265. nih.gov

Fasciculic Acids (A, B, C)

The fasciculic acids, specifically Fasciculic Acid A, B, and C, are another group of naturally occurring analogs. These compounds are characterized by the presence of a carboxylic acid functionality, often as a result of modifications to the side chain of the fasciculol core structure. Fasciculic acid B is a triterpenoid with a molecular formula of C36H60O9 and a molecular weight of 636.9 g/mol . nih.govhmdb.cauni.lu It is also known as 2-O-(3-hydroxy-3-methylglutaryl) fasciculol B. nih.govhmdb.ca Fasciculic acid C is also a triterpenoid with a molecular formula of C38H63NO11 and a molecular weight of 709.9 g/mol . nih.govhmdb.cafoodb.ca It is also known as 3-O-(N-Glycyl-3-hydroxy-3-methylglutaryl)fasciculol C. nih.gov Fasciculic acid A is a triterpenoid with a molecular formula of C36H60O8. foodb.cauni.lu

Depsipeptide Derivatives

Some naturally occurring derivatives of fasciculols incorporate depsipeptide moieties. These structures combine amino acids linked by both ester and amide bonds with the triterpenoid core. Research findings often detail the isolation and structural elucidation of these complex molecules from fungal extracts.

Semisynthetic Derivatives and Chemical Modifications

Chemical modifications of this compound in the laboratory can yield semisynthetic derivatives with altered properties. These modifications are often performed to investigate structure-activity relationships or to improve specific characteristics.

Acetylated and Esterified Derivatives

Acetylation and esterification are common chemical modifications applied to compounds containing hydroxyl groups, such as this compound. These reactions involve the addition of acetyl or other ester groups to the hydroxyl functionalities. Such modifications can influence the compound's polarity, solubility, and interaction with biological targets.

Advanced Methodologies in Fasciculol a Research

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a key strategy in the discovery and isolation of bioactive compounds like Fasciculol A from complex biological extracts. This approach involves systematically separating a crude extract into fractions based on their chemical properties, followed by testing each fraction for the desired biological activity. mdpi.commdpi.com Active fractions are then subjected to further separation and testing until the pure active compound is isolated.

For this compound, which was initially identified as a plant growth inhibitor, this process would have involved extracting the fruiting bodies of Naematoloma fasciculare and then fractionating the extract using chromatographic techniques. tandfonline.com Early studies on Naematoloma fasciculare utilized methods such as silica (B1680970) gel column chromatography and preparative thin-layer chromatography (TLC) with solvent systems like chloroform-ethanol to isolate active principles, including this compound. tandfonline.com Fractions showing plant growth inhibitory activity, such as the inhibition of Chinese cabbage seedling root elongation, would be prioritized for further purification. tandfonline.com

More recent research on Naematoloma and Hypholoma species (which includes N. fasciculare) continues to use bioassay-guided fractionation to identify various bioactive triterpenes and other metabolites with activities such as antitumor or anti-inflammatory effects. researchgate.netd-nb.infojmb.or.kr This underscores the continued relevance of this methodology in isolating specific compounds responsible for observed biological activities within complex fungal extracts.

Metabolomics for Profiling Fungal Extracts

Metabolomics, the comprehensive study of all metabolites within a biological sample, provides a powerful tool for profiling the chemical composition of fungal extracts containing compounds like this compound. researchgate.netnih.gov This approach allows for the simultaneous detection and identification of a wide range of metabolites, offering insights into the metabolic pathways active in the fungus and the diversity of compounds produced. nih.govresearchgate.net

Techniques commonly employed in fungal metabolomics include gas chromatography/mass spectrometry (GC-MS), liquid chromatography/mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net LC-MS, particularly ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), is valuable for analyzing complex mixtures of fungal metabolites due to its sensitivity and ability to separate and identify a wide range of compounds. mdpi.comresearchgate.netfrontiersin.org

Metabolomic analysis of Hypholoma fasciculare and related species can help to compare the metabolite profiles of different strains or growth conditions, potentially revealing factors that influence the production of this compound and other fasciculols. researchgate.net While specific detailed metabolomic studies solely focused on profiling this compound production are not extensively detailed in the provided results, the application of metabolomics in fungal research is well-established for discovering natural products and understanding fungal biochemistry. nih.govresearchgate.netfrontiersin.org This methodology can complement bioassay-guided fractionation by providing a broader picture of the metabolites present in active fractions and aiding in the identification of known and novel compounds.

Genetic Engineering Approaches for Enhanced Production (if applicable)

Genetic engineering approaches hold potential for enhancing the production of natural products, including fungal metabolites like this compound. While direct applications of genetic engineering specifically for increasing this compound production are not prominently detailed in the provided search results, research in fungal genetics and metabolic engineering provides a foundation for such possibilities.

Genetic manipulation techniques in fungi, including basidiomycetes like Hypholoma species, are being developed and refined. researchgate.netnih.gov These techniques can involve transforming fungi with genes of interest to alter metabolic pathways or enhance the expression of enzymes involved in the biosynthesis of specific compounds. researchgate.net For instance, studies have explored genetic modification in other basidiomycetes to improve traits relevant to mushroom farming and potentially influence metabolite production. nih.gov

The biosynthesis of triterpenes like this compound involves complex enzymatic pathways. Understanding the genes encoding the enzymes in the this compound biosynthetic pathway would be a prerequisite for applying genetic engineering to enhance its production. While the specific genes for this compound biosynthesis are not detailed, research into the genetic basis of secondary metabolite production in fungi is an active area. researchgate.net Successful examples in other fungal systems, such as the genetic manipulation of Aspergillus oryzae to produce a pleuromutilin (B8085454) gene cluster from a basidiomycete, demonstrate the feasibility of transferring and expressing fungal biosynthetic pathways in different hosts or manipulating them within the native organism. researchgate.net Therefore, while still potentially in early stages for this compound specifically, genetic engineering represents a future avenue for optimizing its production.

Future Research Directions and Translational Potential

Elucidation of Undiscovered Mechanisms of Action

While some biological activities of Fasciculol A have been explored, the precise molecular mechanisms underlying these effects are not fully understood ontosight.ai. Future research should focus on detailed investigations into how this compound interacts with cellular targets, signaling pathways, and biological processes. This could involve in vitro studies using various cell lines, in vivo models, and advanced techniques such as proteomics, metabolomics, and transcriptomics to identify key proteins, metabolites, and genes affected by this compound treatment. Understanding the specific targets and pathways will be crucial for developing this compound or its derivatives into effective agents. For example, studies on other fungal metabolites have utilized techniques like Western blot to determine effects on protein levels in signaling pathways d-nb.info.

Exploration of Novel Biological Activities and Therapeutic Applications

Current research suggests potential antioxidant, anti-inflammatory, and possibly antimicrobial activities for this compound ontosight.ai. Future studies should aim to explore a broader spectrum of biological activities. This could include investigating its potential in other therapeutic areas such as anticancer, antiviral, antifungal (against plant or human pathogens), or neuroprotective applications, building on the known bioactivities of other fungal triterpenoids researchgate.netmdpi.comresearchgate.netfrontiersin.org. High-throughput screening assays could be employed to efficiently test this compound against a wide range of biological targets and disease models. Research on other fungal metabolites has identified compounds with cytotoxic activity against cancer cell lines and inhibitory effects on inflammatory markers d-nb.inforesearchgate.net.

Targeted Delivery Systems for Enhanced Bioavailability

Like many natural compounds, this compound's bioavailability might be a limiting factor for its therapeutic application. Developing targeted delivery systems could significantly enhance its efficacy and reduce potential off-target effects. Research in this area could explore various strategies, including encapsulation in nanoparticles, liposomes, or other biocompatible carriers nih.govmdpi.com. Studies should focus on optimizing these systems for targeted delivery to specific tissues or cells, improving solubility, stability, and controlled release of this compound. Research on improving the bioavailability of other natural compounds using novel drug delivery systems has shown promising results nih.gov.

Biosynthetic Pathway Engineering for Analog Generation

Understanding the biosynthetic pathway of this compound in its producing organism (Naematoloma fasciculare) is essential for generating structural analogs with potentially improved properties. Future research should aim to elucidate the genes and enzymes involved in the biosynthesis of the lanostane (B1242432) skeleton and the subsequent modifications leading to this compound frontiersin.orgresearchgate.net. Techniques such as genome sequencing, gene knockout, and enzyme characterization could be employed. Once the pathway is understood, metabolic engineering or synthetic biology approaches could be used to manipulate the pathway to produce this compound derivatives or optimize its production frontiersin.orgresearchgate.net.

Comparative Studies with Other Fungal Metabolites for Synergistic Effects

Fungi produce a diverse array of secondary metabolites with various biological activities mdpi.comfrontiersin.org. Comparative studies of this compound with other compounds isolated from Naematoloma fasciculare or other fungal species could reveal synergistic effects. This research could involve testing combinations of this compound with other fungal metabolites in various bioassays to identify combinations that exhibit enhanced activity or reduced toxicity researchgate.netmdpi.commdpi.com. Such studies could lead to the development of multi-component therapeutic or agrochemical formulations. Research has shown synergistic relationships between fungal compounds and established therapeutic agents researchgate.netmdpi.com.

Development of this compound and its Derivatives as Lead Compounds for Agrochemicals or Therapeutics

Given its potential biological activities, this compound and its structural analogs could serve as lead compounds for the development of new agrochemicals or therapeutics researchgate.net. Future research should focus on structure-activity relationship (SAR) studies to identify key structural features responsible for its biological effects vdoc.pub. This involves synthesizing or isolating this compound derivatives and testing their activities. Promising lead compounds could then undergo further preclinical development, including in-depth efficacy, toxicity, and pharmacokinetic studies, paving the way for potential commercial applications in agriculture (e.g., as a natural pesticide or herbicide) or medicine mdpi.com.

Here is a table summarizing some potential future research areas and their objectives:

| Future Research Area | Primary Objective | Potential Impact |

| Elucidation of Undiscovered Mechanisms of Action | Identify specific cellular targets and signaling pathways modulated by this compound | Provides a fundamental understanding for rational drug design and development |

| Exploration of Novel Biological Activities and Therapeutic Applications | Discover new therapeutic uses (e.g., anticancer, antiviral, neuroprotective) | Expands the potential applications of this compound and its derivatives |

| Targeted Delivery Systems for Enhanced Bioavailability | Improve the delivery efficiency and reduce toxicity in biological systems | Enhances therapeutic index and feasibility of clinical application |

| Biosynthetic Pathway Engineering for Analog Generation | Understand and manipulate the production of this compound and its derivatives | Enables the generation of novel compounds with improved properties and scalable production |

| Comparative Studies with Other Fungal Metabolites | Identify synergistic combinations with enhanced efficacy | Leads to the development of more effective multi-component agents |

| Development as Lead Compounds for Agrochemicals or Therapeutics | Identify promising candidates for commercial development | Contributes to the pipeline of new pesticides, herbicides, or pharmaceuticals |

Q & A

Q. What are the structural characteristics of Fasciculol A, and how do they influence its bioactivity?

- Methodological Answer : this compound (C₁₅H₂₀O₃) is a diterpenoid with a fused cyclohexane-cyclopentane backbone and substituents (R₁=H, R₂=CH₃) . Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm stereochemistry. Comparative analysis with analogs (e.g., Fasciculol B/C) can reveal substituent-dependent bioactivity trends .

- Key Techniques : NMR (¹H/¹³C), HPLC for purity validation, and molecular docking to predict binding affinity.

Q. What methods are recommended for isolating and purifying this compound from fungal sources?

- Methodological Answer : Extraction protocols involve solvent partitioning (e.g., ethyl acetate) followed by column chromatography (silica gel, Sephadex LH-20). Confirm purity via thin-layer chromatography (TLC) and mass spectrometry (MS). Fungal strain selection (e.g., Naematoloma fasciculare) and growth conditions (pH, temperature) significantly impact yield .

- Optimization : Use design-of-experiment (DoE) approaches to refine extraction parameters .

Q. What preliminary assays are used to assess the bioactivity of this compound?

- Methodological Answer : Start with in vitro assays:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, A549).

- Antimicrobial Activity : Disk diffusion against Gram-positive/negative bacteria.

- Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., kinases).

- Data Interpretation : Compare IC₅₀ values with positive controls and validate statistical significance (p < 0.05) using ANOVA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodological Answer : Synthesize derivatives by modifying substituents (e.g., hydroxylation at R₁/R₂). Test analogs for enhanced solubility or target affinity. Use quantitative SAR (QSAR) models to predict bioactivity and prioritize candidates .

- Key Metrics : LogP for lipophilicity, plasma stability assays, and in silico ADMET profiling .

Q. How should researchers address contradictory data in this compound’s mechanism of action studies?

- Methodological Answer : Contradictions (e.g., conflicting cytotoxicity results) may arise from assay variability or cell-line specificity. Replicate experiments under standardized conditions (e.g., ATCC-certified cell lines, controlled passage numbers). Employ orthogonal assays (e.g., apoptosis via flow cytometry and caspase-3 activation) to cross-validate findings .

- Troubleshooting : Document batch-to-batch variability in compound synthesis and use blinded analysis to reduce bias .

Q. What strategies enhance the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer : Formulate this compound with cyclodextrins or lipid-based nanoemulsions. Conduct pharmacokinetic (PK) studies in rodent models to assess bioavailability. Measure plasma concentration-time curves and calculate AUC (area under the curve) .

- Advanced Techniques : Use cryo-TEM to characterize nanoparticle size and stability.

Q. How can researchers design robust in vivo studies to evaluate this compound’s therapeutic potential?

- Methodological Answer : Follow NIH guidelines for preclinical studies:

- Dose Escalation : Start with 10% of the maximum tolerated dose (MTD) from in vitro data.

- Control Groups : Include vehicle and positive control cohorts.

- Endpoint Analysis : Histopathology, organ weight ratios, and biomarker quantification (e.g., TNF-α for inflammation) .

- Ethics : Obtain IACUC approval and adhere to ARRIVE guidelines for reporting .

Methodological Frameworks for Research Design

Q. How to formulate a research question on this compound using the PICOT/FINER criteria?

- Framework :

- Population : Cancer cell lines (e.g., breast adenocarcinoma).

- Intervention : this compound at varying concentrations.

- Comparison : Standard chemotherapeutics (e.g., doxorubicin).

- Outcome : Apoptosis induction (measured via Annexin V staining).

- Time : 24/48-hour exposure.

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply the Shapiro-Wilk test for normality and Welch’s correction for unequal variances. For multi-group comparisons, use Tukey’s post-hoc test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.